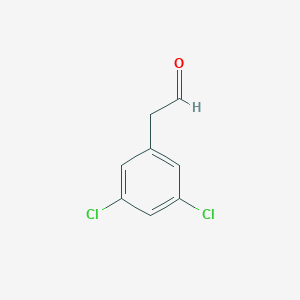

2-(3,5-Dichlorophenyl)acetaldehyde

Beschreibung

BenchChem offers high-quality 2-(3,5-Dichlorophenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichlorophenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIYHGVIQIMBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591671 | |

| Record name | (3,5-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-95-4 | |

| Record name | 3,5-Dichlorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109346-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical characteristics of 2-(3,5-Dichlorophenyl)acetaldehyde

Introduction

2-(3,5-Dichlorophenyl)acetaldehyde is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring a reactive aldehyde group and a dichlorinated phenyl ring, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of chlorine atoms at the 3 and 5 positions of the phenyl ring imparts unique electronic properties and steric influences that are crucial for directing chemical reactions and modulating the biological activity of its derivatives.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(3,5-Dichlorophenyl)acetaldehyde. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for its application in synthetic protocols and as a key intermediate in the development of novel chemical entities. We will explore its fundamental properties, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific principles and data.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation for its effective use in research and development.

1.1 Chemical Identifiers

-

IUPAC Name: 2-(3,5-dichlorophenyl)acetaldehyde

-

Synonyms: 3,5-Dichlorobenzeneacetaldehyde, Benzeneacetaldehyde, 3,5-dichloro-[1]

1.2 Physicochemical Data Summary

The physical properties of 2-(3,5-Dichlorophenyl)acetaldehyde are dictated by its molecular structure. The presence of the dichlorophenyl group significantly increases its molecular weight and boiling point compared to unsubstituted phenylacetaldehyde. The polarity of the aldehyde group suggests some solubility in polar organic solvents.

| Property | Value | Source |

| Boiling Point | 269.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Not explicitly stated, but related compounds are typically liquids or low-melting solids. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. Low solubility in water is predicted. | Inferred from structure |

Section 2: Synthesis and Safe Handling

2.1 Synthetic Approach

2-(3,5-Dichlorophenyl)acetaldehyde is not commonly synthesized in a standard laboratory setting and is typically procured from commercial suppliers. However, a documented synthetic route involves a two-stage process starting from 2-(3,5-dichlorophenyl)acetic acid.[2]

Protocol: Synthesis via Dess-Martin Oxidation [2]

-

Reduction of the Carboxylic Acid: 2-(3,5-dichlorophenyl)acetic acid is first reduced to the corresponding alcohol, 2-(3,5-dichlorophenyl)ethanol. This is achieved by reacting the starting material with borane tetrahydrofuran complex in tetrahydrofuran at a controlled temperature of 0-20 °C for 3 hours.

-

Oxidation to the Aldehyde: The resulting alcohol is then oxidized to 2-(3,5-dichlorophenyl)acetaldehyde using the Dess-Martin periodinane (DMP) reagent in dichloromethane. The reaction is maintained at 0-20 °C for 1 hour to ensure selective oxidation and minimize over-oxidation to the carboxylic acid.

Causality: The choice of Dess-Martin periodinane is critical for this step. DMP is a mild and highly selective oxidizing agent for primary alcohols, allowing for the efficient formation of the aldehyde with minimal side products, which is often a challenge with stronger oxidants like chromates.

Caption: Standard workflow for chemical structure verification.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the methylene protons, and the aromatic protons.

-

Aldehyde Proton (-CHO): A singlet or a triplet (if coupled to the methylene protons) is expected in the highly deshielded region of δ 9-10 ppm . This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

-

Methylene Protons (-CH₂-): A doublet is expected around δ 3.5-4.0 ppm , coupled to the aldehyde proton. The proximity to the electron-withdrawing aldehyde and the aromatic ring causes this downfield shift.

-

Aromatic Protons (Ar-H): The 3,5-dichloro substitution pattern creates a specific splitting pattern. Two signals are expected: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions, typically in the δ 7.0-7.5 ppm region.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon environments.

-

Carbonyl Carbon (C=O): A highly deshielded signal is expected between δ 190-200 ppm , which is characteristic of an aldehyde. [3] * Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C3, C5) will be shifted downfield, as will the carbon attached to the acetaldehyde moiety (C1). The remaining carbons (C2, C4, C6) will appear at relatively upfield positions for aromatic carbons.

-

Methylene Carbon (-CH₂-): A signal is expected in the δ 40-50 ppm range.

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . [4]This is a definitive peak for the carbonyl group.

-

Aldehyde C-H Stretch: Two medium intensity bands are characteristic for the aldehyde C-H stretch, appearing around 2700-2850 cm⁻¹ . [4]The presence of both bands is strong evidence for an aldehyde.

-

Aromatic C-H Stretch: Peaks of variable intensity will appear just above 3000 cm⁻¹ (typically 3000-3150 cm⁻¹ ). [4]* C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ , will indicate the presence of the carbon-chlorine bonds.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 189.04. A key feature will be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1 , confirming the presence of two chlorine atoms.

-

Key Fragmentation: Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (•CHO, 29 Da) and cleavage of the benzylic C-C bond to form a dichlorotropylium ion or a related stabilized carbocation.

Section 4: Reactivity and Synthetic Applications

The utility of 2-(3,5-Dichlorophenyl)acetaldehyde as a synthetic intermediate stems from the reactivity of its aldehyde functional group and the influence of the dichlorophenyl ring.

4.1 Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. The reactivity of aldehydes is generally higher than that of ketones. [5]

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(3,5-dichlorophenyl)acetic acid, using various oxidizing agents (e.g., KMnO₄, Jones reagent, Pinnick oxidation).

-

Reduction: Can be reduced to the primary alcohol, 2-(3,5-dichlorophenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This is the basis for reactions such as:

-

Grignard and Organolithium Reactions: Formation of secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Cyanohydrin Formation: Addition of HCN.

-

-

Condensation Reactions: It can participate in aldol condensations and related reactions to form new carbon-carbon bonds.

Caption: Reactivity profile of the aldehyde functional group.

4.2 Role in Drug Development

While direct applications of 2-(3,5-Dichlorophenyl)acetaldehyde are not extensively documented, its structural motifs are present in various biologically active molecules. The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry, often used to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties. For instance, related structures like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have been investigated for their biological effects. [6]This suggests that 2-(3,5-Dichlorophenyl)acetaldehyde is a valuable intermediate for synthesizing libraries of compounds for screening in drug discovery programs, particularly in areas where this substitution pattern is known to be beneficial, such as in the development of selective thyroid hormone receptor β agonists. [7]

Conclusion

2-(3,5-Dichlorophenyl)acetaldehyde is a specialized chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its value lies in the combination of a versatile aldehyde functional group and a metabolically robust dichlorophenyl ring. A thorough understanding of its synthesis, handling requirements, and analytical characterization is essential for its effective and safe utilization. For researchers in organic synthesis and drug discovery, this compound represents a key building block for accessing novel chemical space and developing next-generation therapeutics. The principles and protocols outlined in this guide provide the necessary foundation for incorporating this valuable reagent into demanding research and development workflows.

References

-

Airgas. (2021). Safety Data Sheet. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Inoue, N., & Takaya, M. (2022). Screening check test to confirm the relative reactivity and applicability of 2,4-dinitrophenylhydrazine impregnated-filters for formaldehyde on other compounds. Journal of Occupational Health, 64(1), e12333. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][2][8]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

-

Lockard, M. A., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(8), 1699-1705. [Link]

Sources

- 1. 2-(3,5-dichlorophenyl)acetaldehyde | 109346-95-4 [amp.chemicalbook.com]

- 2. 2-(3,5-dichlorophenyl)acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Starting materials for 2-(3,5-Dichlorophenyl)acetaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)acetaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its dichlorinated phenyl ring and reactive aldehyde functionality make it a versatile building block for introducing the 3,5-dichlorophenylacetyl moiety into more complex molecules. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, offering a critical analysis of the starting materials, reaction mechanisms, and experimental protocols. The aim is to equip researchers with the necessary knowledge to select and execute the most suitable synthetic route for their specific research and development needs.

Strategic Approaches to Synthesis

The synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde can be approached through several distinct pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities. This guide will focus on the following prominent methods:

-

Darzens Glycidic Ester Condensation

-

Oxidation of 3,5-Dichlorophenethyl Alcohol

-

From 3,5-Dichlorobenzyl Cyanide: A Multi-step Approach

-

Plausible Alternative Routes: Grignard and Wittig Reactions

Darzens Glycidic Ester Condensation: A Classic Approach

The Darzens condensation is a well-established method for the synthesis of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base.[1][2] Subsequent hydrolysis and decarboxylation of the glycidic ester yields the target aldehyde, effectively adding a -CH(R)CHO group to the carbonyl carbon. For aromatic aldehydes, this reaction is particularly effective.[2]

Mechanistic Overview

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A strong base, typically a sodium alkoxide, deprotonates the α-carbon of the α-haloester to form a resonance-stabilized enolate.[2]

-

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde, forming a halohydrin intermediate.

-

Intramolecular S_N2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular S_N2 fashion, leading to the formation of the epoxide ring.[1][2]

Experimental Protocol

Starting Materials:

-

3,5-Dichlorobenzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide

Step-by-Step Methodology:

-

Reaction Setup: A solution of 3,5-dichlorobenzaldehyde and ethyl chloroacetate in an anhydrous, inert solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: The flask is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise with vigorous stirring. The temperature should be maintained below 10 °C to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation of Glycidic Ester: The reaction is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-(3,5-dichlorophenyl)glycidate.

-

Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified using an aqueous solution of sodium hydroxide. The resulting glycidic acid salt is carefully acidified with a dilute acid (e.g., HCl), which upon gentle heating, undergoes decarboxylation to afford 2-(3,5-Dichlorophenyl)acetaldehyde.

Logical Workflow Diagram

Caption: Darzens condensation workflow for the synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde.

Oxidation of 3,5-Dichlorophenethyl Alcohol: A Direct Approach

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. This route offers a more direct pathway to 2-(3,5-Dichlorophenyl)acetaldehyde, provided the starting alcohol, 3,5-dichlorophenethyl alcohol, is readily available. Several mild oxidation methods are suitable to prevent over-oxidation to the carboxylic acid.

Recommended Oxidation Methods

Two highly effective and widely used methods for this conversion are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3][4] It is known for its mild reaction conditions and high yields.[5]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes at room temperature.[6][7][8] It has the advantage of not requiring cryogenic temperatures and avoids the use of toxic chromium-based reagents.[6]

Mechanistic Insights

Swern Oxidation Mechanism:

-

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form the electrophilic species, chlorodimethylsulfonium chloride.[3]

-

Alkoxysulfonium Salt Formation: The alcohol attacks the sulfur atom of the activated DMSO, displacing chloride and forming an alkoxysulfonium salt.

-

Ylide Formation and Elimination: Triethylamine deprotonates the carbon adjacent to the sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]

Dess-Martin Periodinane (DMP) Oxidation Mechanism:

-

Ligand Exchange: The alcohol displaces one of the acetate ligands on the hypervalent iodine atom of DMP.

-

Proton Transfer: An acetate ion acts as a base to remove the proton from the alcohol.

-

Reductive Elimination: A concerted process involving the removal of the α-proton by an acetate ligand and the reductive elimination of the iodine(V) species yields the aldehyde, iodinane, and acetic acid.

Experimental Protocols

Starting Material:

-

3,5-Dichlorophenethyl alcohol[9]

Protocol 2.3.1: Swern Oxidation

-

Activator Formation: In a flame-dried flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C (a dry ice/acetone bath). A solution of DMSO in dichloromethane is added dropwise, and the mixture is stirred for a few minutes.

-

Alcohol Addition: A solution of 3,5-dichlorophenethyl alcohol in dichloromethane is added slowly to the reaction mixture, maintaining the temperature at -78 °C.

-

Base Quench: After stirring for a short period, triethylamine is added to the flask. The reaction mixture is then allowed to warm to room temperature.

-

Workup and Purification: Water is added to quench the reaction. The organic layer is separated, washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Protocol 2.3.2: Dess-Martin Periodinane (DMP) Oxidation

-

Reaction Setup: To a solution of 3,5-dichlorophenethyl alcohol in anhydrous dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Workup and Purification: The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography.

Comparative Workflow Diagram

Caption: Comparison of Swern and DMP oxidation routes from 3,5-dichlorophenethyl alcohol.

From 3,5-Dichlorobenzyl Cyanide: A Multi-step Approach

This synthetic strategy involves the hydrolysis of 3,5-dichlorobenzyl cyanide to the corresponding carboxylic acid, followed by a reduction to the aldehyde. While less direct, the starting materials are often readily available.

Mechanistic Pathway

-

Hydrolysis of the Nitrile: 3,5-Dichlorobenzyl cyanide can be hydrolyzed to 2-(3,5-dichlorophenyl)acetic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like sulfuric or hydrochloric acid.[10]

-

Reduction of the Carboxylic Acid: The resulting carboxylic acid can be reduced to the corresponding alcohol, 2-(3,5-dichlorophenyl)ethanol, using a reducing agent such as borane tetrahydrofuran complex (B₂H₆·THF).

-

Oxidation of the Alcohol: The intermediate alcohol is then oxidized to the target aldehyde using a mild oxidizing agent like Dess-Martin periodinane, as described in the previous section. A published procedure details this two-step conversion from the carboxylic acid with a 60% overall yield.[11]

Experimental Protocol

Starting Materials:

-

3,5-Dichlorobenzyl cyanide

-

Sulfuric acid (for hydrolysis)

-

Borane tetrahydrofuran complex

-

Dess-Martin periodinane

Step-by-Step Methodology:

-

Hydrolysis: 3,5-Dichlorobenzyl cyanide is refluxed with aqueous sulfuric acid until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into ice water, and the precipitated 2-(3,5-dichlorophenyl)acetic acid is collected by filtration, washed with water, and dried.

-

Reduction: The dried carboxylic acid is dissolved in anhydrous THF and cooled in an ice bath. Borane tetrahydrofuran complex is added dropwise, and the reaction is stirred at room temperature for several hours. The reaction is then carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine, dried, and concentrated to give the crude 2-(3,5-dichlorophenyl)ethanol.

-

Oxidation: The crude alcohol is then oxidized to 2-(3,5-Dichlorophenyl)acetaldehyde using the Dess-Martin periodinane protocol described in section 2.3.2.

Logical Flow Diagram

Caption: Multi-step synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde from 3,5-dichlorobenzyl cyanide.

Plausible Alternative Routes: Grignard and Wittig Reactions

While less documented specifically for the synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde, the Grignard and Wittig reactions represent powerful and versatile methods for C-C bond formation and could be adapted for this purpose.

Grignard Reaction Approach

This approach involves the formation of a Grignard reagent from a 3,5-dichlorobenzyl halide, followed by its reaction with a suitable formylating agent.

Hypothetical Protocol:

-

Grignard Reagent Formation: 3,5-Dichlorobenzyl chloride would be reacted with magnesium turnings in an anhydrous ether (e.g., diethyl ether or THF) to form 3,5-dichlorobenzylmagnesium chloride.

-

Formylation: The Grignard reagent would then be reacted with a formylating agent. A common choice is N,N-dimethylformamide (DMF), followed by an acidic workup to hydrolyze the intermediate and yield the aldehyde.

Wittig Reaction Approach

The Wittig reaction allows for the conversion of an aldehyde or ketone to an alkene.[12][13] A modified Wittig strategy could be employed to synthesize an intermediate alkene, which is then oxidatively cleaved to the desired aldehyde.

Hypothetical Protocol:

-

Phosphonium Salt Formation: 3,5-Dichlorobenzyl chloride would be reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt would be deprotonated with a strong base, such as n-butyllithium, to generate the Wittig reagent (an ylide).

-

Olefin Synthesis: The ylide would then be reacted with a formaldehyde equivalent (e.g., paraformaldehyde) to produce 1-allyl-3,5-dichlorobenzene.

-

Oxidative Cleavage: The resulting alkene would then undergo oxidative cleavage, for instance, through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide), to yield 2-(3,5-Dichlorophenyl)acetaldehyde.

Summary of Starting Materials and Reagents

| Synthetic Route | Key Starting Materials | Key Reagents | Commercial Availability |

| Darzens Condensation | 3,5-Dichlorobenzaldehyde, Ethyl chloroacetate | Sodium ethoxide | Readily available |

| Oxidation | 3,5-Dichlorophenethyl alcohol | Oxalyl chloride, DMSO, Triethylamine (Swern); Dess-Martin periodinane (DMP) | Readily available |

| From Benzyl Cyanide | 3,5-Dichlorobenzyl cyanide | Sulfuric acid, Borane THF complex, Dess-Martin periodinane | Readily available |

| Grignard Reaction | 3,5-Dichlorobenzyl chloride | Magnesium turnings, N,N-Dimethylformamide | Readily available |

| Wittig Reaction | 3,5-Dichlorobenzyl chloride | Triphenylphosphine, n-Butyllithium, Formaldehyde equivalent | Readily available |

Conclusion

The synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde can be achieved through several viable synthetic pathways. The Darzens condensation offers a classic and reliable method, particularly suitable for large-scale synthesis. The oxidation of 3,5-dichlorophenethyl alcohol provides a more direct and efficient route, with the choice between Swern and DMP oxidation depending on the specific laboratory setup and scale. The multi-step synthesis from 3,5-dichlorobenzyl cyanide is a feasible alternative, especially if the starting nitrile is readily accessible. The Grignard and Wittig reactions represent powerful, albeit less specifically documented, alternatives that offer synthetic flexibility. The selection of the optimal route will be guided by a careful consideration of the factors outlined in this guide, including starting material availability, reaction conditions, and scalability.

References

-

Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2026, January 7). Retrieved from [Link]

-

Darzens Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Darzens Condensation - Master Organic Chemistry. Retrieved from [Link]

-

The Darzens Glycidic Ester Condensation - Organic Reactions. Retrieved from [Link]

-

Dess–Martin oxidation - Wikipedia. Retrieved from [Link]

-

Dess–Martin periodinane - Wikipedia. Retrieved from [Link]

-

(PDF) Darzens condensation reaction in water - ResearchGate. Retrieved from [Link]

- CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents.

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Retrieved from [Link]

-

Swern oxidation - Wikipedia. Retrieved from [Link]

-

Acetaldehyde precursors - Patent US-10575543-B2 - PubChem - NIH. Retrieved from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. Retrieved from [Link]

-

Darzens Condensation - SynArchive. Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

13.1.5 The Wittig Reaction - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Wittig reaction - Wikipedia. Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Swern Oxidation - Chemistry Steps. Retrieved from [Link]

-

Byproducts Produced in Swern Oxidation - BYJU'S. Retrieved from [Link]

-

Swern Oxidation - Organic Chemistry Portal. Retrieved from [Link]

-

(12) United States Patent - Googleapis.com. (1999, June 3). Retrieved from [Link]

-

Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia - Scribd. Retrieved from [Link]

-

Synthesis and reactions of a proposed DDT metabolite, 2,2-bis(p-chlorophenyl)acetaldehyde - PubMed. Retrieved from [Link]

- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

- CN104341280A - Method for preparing aldehyde and ketone through alcohol oxidation - Google Patents.

- CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents.

-

A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates - Radboud Repository. Retrieved from [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1 - Googleapis.com. (2006, June 9). Retrieved from [Link]

-

Activated Dimethyl Sulfoxide. Retrieved from [Link]

-

4 - Organic Syntheses Procedure. Retrieved from [Link]

-

Oxidation of Alcohols - Semantic Scholar. Retrieved from [Link]

-

Phenol Dehydrogenations. 12. Oxidative Coupling of 3,5-Dimethyl-2,4,6-trihydroxybenzophenone. - SciSpace. Retrieved from [Link]

- WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents. (2010, October 14).

-

Studies in detoxication. 64. The synthesis of the isomeric dichlorophenylmercapturic acids - PMC - NIH. Retrieved from [Link]

-

Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC. (2023, July 31). Retrieved from [Link]

-

Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct - MDPI. Retrieved from [Link]

-

Q79 Reaction of benzyl magnesium chl... [FREE SOLUTION] - Vaia. Retrieved from [Link]

Sources

- 1. Triphenylphosphine Online | Triphenylphosphine Manufacturer and Suppliers [scimplify.com]

- 2. Triethylamine Supplier and Distributor | Buy Triethylamine Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

- 3. Dess Martin Periodinane Manufacturers, with SDS [mubychem.com]

- 4. dmsostore.com [dmsostore.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. Triphenyl phosphine, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. Oxalyl chloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. Dess martin periodinane, GR 99% 87413-09-0 manufacturers in India | Dess martin periodinane, GR 99% - India with worldwide shipping [ottokemi.com]

- 11. parchem.com [parchem.com]

- 12. thomasnet.com [thomasnet.com]

- 13. N-Dimethylformamide (DMF) Supplier and Distributor | Buy DMF Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

IUPAC Nomenclature and Structural Elucidation of C8H6Cl2O: A Technical Guide for Medicinal Chemistry

Executive Summary

C8H6Cl2O is not a single chemical entity but a molecular formula representing a suite of structural isomers. In the context of drug development and industrial organic synthesis, this formula most frequently refers to the dichloroacetophenones , a class of critical intermediates used in the manufacture of azole antifungals (e.g., ketoconazole, itraconazole) and various agrochemicals.

This guide deconstructs the molecular formula, establishes the IUPAC nomenclature for the three most pharmacologically relevant isomers, and provides a validated synthetic and analytical framework for the primary isomer: 1-(2,4-dichlorophenyl)ethan-1-one .

Part 1: Chemoinformatics & Structural Analysis

Before assigning nomenclature, we must establish the structural constraints imposed by the formula.

Degree of Unsaturation (DoU)

The DoU calculation reveals the backbone architecture:

Interpretation:

-

A benzene ring accounts for 4 degrees of unsaturation (1 ring + 3

bonds). -

The remaining 1 DoU typically corresponds to a carbonyl group (

), confirming the ketone or aldehyde functionality.

Isomer Decision Matrix

The arrangement of the chlorine atoms and the oxygen functionality leads to distinct isomers. The following decision tree classifies them by pharmacological relevance.

Figure 1: Structural decision tree for C8H6Cl2O isomers. Target A represents the primary intermediate for antifungal synthesis.

Part 2: IUPAC Nomenclature of Key Isomers

The following table standardizes the nomenclature for the three primary candidates encountered in research.

| Common Name | Preferred IUPAC Name (PIN) | Structure Description | Pharmacological Relevance |

| 2,4-Dichloroacetophenone | 1-(2,4-dichlorophenyl)ethan-1-one | Acetyl group at C1; Chlorines at C2, C4. | High. Key starting material for Ketoconazole and Itraconazole side chains. |

| 3,4-Dichloroacetophenone | 1-(3,4-dichlorophenyl)ethan-1-one | Acetyl group at C1; Chlorines at C3, C4.[1] | Medium. Used in synthesis of enzyme inhibitors and herbicides (e.g., Propanil analogs). |

| 2-chloro-1-(4-chlorophenyl)ethan-1-one | Chloroacetyl group; Chlorine at C4 of ring. | High. Reactive alkylating agent; used to introduce the phenacyl linker. |

Part 3: Synthetic Framework (1-(2,4-dichlorophenyl)ethan-1-one)[2]

This section details the synthesis of the most relevant isomer, 1-(2,4-dichlorophenyl)ethan-1-one , utilizing a Friedel-Crafts acylation. This protocol is designed for high regioselectivity, favoring the 2,4-position over the 2,6-position due to steric hindrance.

Reaction Mechanism & Workflow

Figure 2: Friedel-Crafts Acylation workflow for the synthesis of 2,4-dichloroacetophenone.

Experimental Protocol

Objective: Synthesis of 1-(2,4-dichlorophenyl)ethan-1-one via Friedel-Crafts Acylation.

Reagents:

-

1,3-Dichlorobenzene (1.0 equiv)

-

Acetyl Chloride (1.1 equiv)

-

Aluminum Chloride (

), anhydrous (1.2 equiv) -

Solvent: 1,2-Dichloroethane or neat (using excess 1,3-dichlorobenzene).

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Nitrogen/Argon) inlet. Moisture exclusion is critical to prevent

deactivation. -

Charging: Add anhydrous

and solvent. Cool to 0-5°C in an ice bath. -

Addition: Add Acetyl Chloride dropwise, maintaining temperature <10°C.

-

Substrate Addition: Add 1,3-Dichlorobenzene slowly. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 55-60°C for 3-4 hours. Note: Higher temperatures may promote di-acylation or polymerization.

-

Quenching (Critical Safety Step): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This breaks the Aluminum-organic complex.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from ethanol/water to yield white crystalline needles.

Part 4: Analytical Characterization (Differentiation)

Distinguishing 1-(2,4-dichlorophenyl)ethan-1-one from its isomers (like the 3,4-isomer) requires careful analysis of NMR coupling constants (

Proton NMR ( H NMR) Data[3]

| Isomer | Key Signal (Aromatic Region) | Coupling Pattern ( | Interpretation |

| 2,4-Dichloro | Meta-coupling (H3 proton between two Cl atoms). | ||

| H5 proton (Ortho to H6, Meta to H3). | |||

| H6 proton (Ortho to Acetyl group). | |||

| 3,4-Dichloro | H2 proton (isolated between Acetyl and Cl). | ||

| Singlet (2H) | Diagnostic: Shift of methyl group ( |

Differentiation Strategy:

-

Look for the methyl singlet . If it is at 2.5-2.6 ppm , it is a ring-substituted acetophenone (2,4 or 3,4). If it is at 4.5+ ppm , it is the

-chloro isomer. -

Look for the splitting pattern . The 2,4-isomer shows a distinct 1:2:4 substitution pattern (one doublet, one doublet of doublets, one meta-doublet).

Part 5: Safety & Handling

-

Hazards: Dichloroacetophenones are potent lachrymators (tear gas agents) and skin irritants.

-

Handling: All manipulations involving the solid or solutions must be performed in a functioning fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. The

-chloro isomers are particularly unstable and may degrade, releasing HCl.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16693, 2',4'-Dichloroacetophenone. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition).

-

SpectraBase. 1H NMR Spectrum of 2,4-Dichloroacetophenone. Wiley Science Solutions. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(3,5-Dichlorophenyl)acetaldehyde in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Dichlorinated Phenylacetaldehyde Building Block

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials and key intermediates is paramount.[1] 2-(3,5-Dichlorophenyl)acetaldehyde (CAS No. 109346-95-4) emerges as a highly valuable and versatile building block.[2][3] Its structure, featuring a reactive aldehyde functional group and a dichlorinated phenyl ring, offers a unique combination of reaction sites. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the reactivity of the aldehyde and the aromatic system, making it a precursor of interest for creating diverse molecular scaffolds for biological screening.[4]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging 2-(3,5-Dichlorophenyl)acetaldehyde in the synthesis of advanced pharmaceutical intermediates. We will explore its primary applications in C-N and C-O bond formation—cornerstone reactions in the construction of a vast array of therapeutic agents.

Caption: Key properties of 2-(3,5-Dichlorophenyl)acetaldehyde.

Core Synthetic Transformations & Mechanistic Rationale

The synthetic utility of 2-(3,5-Dichlorophenyl)acetaldehyde is primarily centered on the high reactivity of its aldehyde moiety. Two fundamental transformations are particularly relevant in pharmaceutical synthesis: Reductive Amination and Reduction to Alcohol.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds, enabling the synthesis of secondary and tertiary amines.[5] This reaction avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[5] The process involves two key steps: the formation of an intermediate imine (or iminium ion) via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[6]

Causality Behind Reagent Selection: The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an exemplary reagent for this purpose.[7] Its reduced reactivity compared to other hydrides like NaBH₄ prevents significant reduction of the aldehyde, while its reactivity is enhanced in the weakly acidic conditions that favor iminium ion formation.[8] This selectivity is crucial for achieving high yields of the desired amine product.

Caption: General scheme for Reductive Amination.

Reduction to Alcohol: Formation of Key Precursors

The reduction of the aldehyde group to a primary alcohol, yielding 2-(3,5-dichlorophenyl)ethanol, is a straightforward yet vital transformation. This alcohol can serve as a precursor for subsequent reactions, such as etherification or esterification, to build more complex molecules.

Causality Behind Reagent Selection: Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄).[9][10]

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. It is safer to handle than LiAlH₄ and does not react violently with alcohols or water, making it a practical choice for many applications.[9]

-

Lithium Tetrahydridoaluminate (LiAlH₄): A much more powerful and less selective reducing agent.[10] It reacts violently with protic solvents and must be used in anhydrous ethers like THF or diethyl ether.[9] While it will readily reduce aldehydes, its high reactivity makes NaBH₄ the more common and safer choice unless other functional groups that are resistant to NaBH₄ (like carboxylic acids or esters) also need to be reduced.[10]

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and instructions for product isolation and purification.

Protocol 1: Synthesis of N-Benzyl-2-(3,5-dichlorophenyl)ethanamine via Reductive Amination

This protocol details a representative one-pot direct reductive amination using sodium triacetoxyborohydride.

Materials and Reagents:

-

2-(3,5-Dichlorophenyl)acetaldehyde (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid, glacial (catalytic amount, ~5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the reductive amination protocol.

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(3,5-Dichlorophenyl)acetaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Amine Addition: Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (~0.05 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(3,5-dichlorophenyl)ethanamine.

Protocol 2: Reduction to 2-(3,5-Dichlorophenyl)ethanol

This protocol describes a standard reduction using sodium borohydride.

Materials and Reagents:

-

2-(3,5-Dichlorophenyl)acetaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve 2-(3,5-Dichlorophenyl)acetaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Carefully add deionized water to quench the excess NaBH₄. Neutralize the mixture to pH ~7 by the dropwise addition of 1 M HCl.

-

Concentration: Remove most of the methanol under reduced pressure.

-

Extraction: Extract the resulting aqueous residue three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(3,5-dichlorophenyl)ethanol, which can be further purified by chromatography if necessary.

Data Summary

The following table provides representative data for the transformations discussed. Yields are illustrative and can vary based on reaction scale and optimization.

| Transformation | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| Reductive Amination | Benzylamine, NaBH(OAc)₃, AcOH | DCM | 0 to RT | 4-12 | 80-95 | >95 |

| Reduction to Alcohol | NaBH₄ | MeOH | 0 to RT | 1-2 | 90-98 | >97 |

Conclusion

2-(3,5-Dichlorophenyl)acetaldehyde is a potent and versatile intermediate for pharmaceutical synthesis. Its aldehyde functionality provides a reliable handle for critical bond-forming reactions, most notably reductive amination and reduction. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to incorporate this building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures destined for drug discovery and development programs.

References

-

Improved Industrial Synthesis of Antidepressant Sertraline. American Chemical Society.11

-

2-(3,5-dichlorophenyl)acetaldehyde synthesis. ChemicalBook.

-

2-(3,5-dichlorophenyl)acetaldehyde | 109346-95-4. ChemicalBook.

-

A Highly Stereoselective Synthesis Of Sertraline. Quick Company.

-

US20070260090A1 - Highly Steroselective Synthesis of Sertraline. Google Patents.

-

ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate.

-

Key Intermediates in the Synthesis of Sertraline. ACS Publications.

-

2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde|C8H4Cl2O2. Benchchem.

-

CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde. Google Patents.

-

Reductive amination. Wikipedia.

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.

-

30067-11-9|2-(2,4-Dichlorophenyl)acetaldehyde|BLD Pharm. BLD Pharm.

-

Synthesis and reactions of a proposed DDT metabolite, 2,2-bis(p-chlorophenyl)acetaldehyde. PubMed.

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.

-

Reductive Amination of Carbonyl Compounds. Myers Research Group, Harvard University.

-

REDUCTION OF ALDEHYDES AND KETONES. Chemguide.

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Chad's Prep®.

-

2-(3-chlorophenyl)-acetaldehyde, CAS No. 41904-40-9. iChemical.

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl). ResearchGate.

-

2,4-Dichlorophenol. Wikipedia.

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

-

Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.

-

Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. ResearchGate.

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

-

synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl). PubMed.

-

17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.

-

Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Der Pharma Chemica.

-

US4760196A - Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid. Google Patents.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 2-(3,5-dichlorophenyl)acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(3,5-dichlorophenyl)acetaldehyde | 109346-95-4 [chemicalbook.com]

- 4. 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde|C8H4Cl2O2 [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 2-(3,5-Dichlorophenyl)acetaldehyde in Agrochemical Synthesis

Abstract

2-(3,5-Dichlorophenyl)acetaldehyde is a pivotal chemical intermediate, distinguished by the strategic placement of chlorine atoms on the phenyl ring which imparts significant biological activity to its derivatives. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and application of this precursor, with a primary focus on its role in the development of advanced fungicidal agents. We present detailed, field-proven protocols for the synthesis of the aldehyde and its subsequent conversion into a target agrochemical, emphasizing the chemical principles that underpin these methodologies to ensure reproducibility and safety.

Physicochemical Properties of 2-(3,5-Dichlorophenyl)acetaldehyde

| Property | Value | Source |

| CAS Number | 109346-95-4 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O | [1][2] |

| Molecular Weight | 189.04 g/mol | [1][2] |

| Boiling Point (Predicted) | 269.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [2] |

Core Application: A Precursor for Dichlorophenyl-Based Fungicides

The 3,5-dichlorophenyl structural motif is a well-established toxophore in a variety of fungicides. Its presence is crucial for the mechanism of action in several classes of agrochemicals, including dicarboximides and succinate dehydrogenase inhibitors (SDHI). These compounds interfere with essential fungal metabolic pathways, such as mitochondrial respiration. The synthesis of these potent fungicides often relies on the availability of key intermediates like 2-(3,5-dichlorophenyl)acetaldehyde, which provides the core dichlorophenyl structure ready for further chemical elaboration.

Experimental Synthesis Workflow

The overall process involves a two-stage synthesis. The first stage is the preparation of the key precursor, 2-(3,5-dichlorophenyl)acetaldehyde, from a commercially available starting material. The second stage demonstrates its utility by converting the aldehyde into a more complex molecule representative of a fungicidal scaffold.

Caption: Overall workflow for the synthesis and application of the precursor.

Protocol 1: Synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde

This protocol details a reliable two-step method starting from 2-(3,5-dichlorophenyl)acetic acid. The process involves a reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to yield the target aldehyde.

Step 1: Reduction of 2-(3,5-Dichlorophenyl)acetic acid

Causality: The carboxylic acid is first reduced to the primary alcohol, 2-(3,5-dichlorophenyl)ethanol. Borane tetrahydrofuran complex is an effective and selective reducing agent for this transformation, operating under mild conditions that preserve the aromatic chlorine substituents.

Materials:

-

2-(3,5-Dichlorophenyl)acetic acid

-

Borane tetrahydrofuran complex (1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 2-(3,5-dichlorophenyl)acetic acid in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the borane tetrahydrofuran complex solution dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Cool the reaction back to 0°C and quench it by the slow, careful addition of 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3,5-dichlorophenyl)ethanol.

Step 2: Oxidation to 2-(3,5-Dichlorophenyl)acetaldehyde

Causality: The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP). DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1]

Materials:

-

Crude 2-(3,5-dichlorophenyl)ethanol from Step 1

-

Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude alcohol in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0°C.

-

Add Dess-Martin periodinane portion-wise over 15 minutes, ensuring the temperature remains low.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

-

Quench the reaction by adding 10% sodium thiosulfate solution and saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-(3,5-dichlorophenyl)acetaldehyde.

Protocol 2: Application in Agrochemical Synthesis (Example)

This protocol illustrates the use of 2-(3,5-dichlorophenyl)acetaldehyde as a precursor in the synthesis of a strobilurin-type fungicidal core structure. Strobilurins are a major class of fungicides that inhibit mitochondrial respiration.[3]

Synthesis of a Methoxyimino-acetamide Scaffold

Causality: The aldehyde functional group is highly reactive and serves as an electrophilic handle for forming new carbon-nitrogen bonds. In this example, it undergoes a condensation reaction with a methoxyamine derivative to form an oxime ether, a key structural component in many strobilurin fungicides.

Caption: Reaction scheme for converting the precursor to a fungicidal scaffold.

Materials:

-

2-(3,5-Dichlorophenyl)acetaldehyde

-

Methyl (aminooxy)acetate hydrochloride

-

Pyridine

-

Ethanol

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve 2-(3,5-dichlorophenyl)acetaldehyde in ethanol.

-

Add methyl (aminooxy)acetate hydrochloride to the solution.

-

Add pyridine to the mixture to act as a base, neutralizing the HCl salt and catalyzing the condensation.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

The resulting crude oxime ether can be purified by column chromatography or carried forward to subsequent synthetic steps, such as amidation, to complete the synthesis of the target fungicide.

Quality Control and Validation

Trustworthiness: To ensure the integrity of the synthesis, each step must be validated. The identity and purity of the synthesized 2-(3,5-dichlorophenyl)acetaldehyde and its derivatives should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the aldehydic proton (~9.7 ppm), methylene protons (~3.8 ppm), and aromatic protons. |

| ¹³C NMR | Structural confirmation | Signals for the carbonyl carbon (~200 ppm), methylene carbon, and dichlorinated aromatic carbons. |

| Mass Spectrometry | Molecular weight verification | A molecular ion peak corresponding to the calculated mass (189.04 g/mol ), showing the characteristic isotopic pattern for two chlorine atoms. |

| FT-IR | Functional group analysis | A strong C=O stretch characteristic of an aldehyde (~1725 cm⁻¹). |

| TLC/GC | Purity assessment | A single spot/peak indicating the absence of starting material (alcohol) and impurities. |

Safety and Handling

2-(3,5-Dichlorophenyl)acetaldehyde and its precursors are research chemicals and must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. The compound is expected to be an irritant.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent oxidation or degradation.[4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde.

-

Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(3,5-dichlorophenyl)acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(3,5-dichlorophenyl)acetaldehyde | 109346-95-4 [amp.chemicalbook.com]

- 3. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthesis effectively. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the lab.

Synthesis Overview: A Common Approach

The synthesis of 2-(3,5-Dichlorophenyl)acetaldehyde is most reliably achieved via a two-step sequence starting from the corresponding carboxylic acid. This method offers good control and avoids some of the more aggressive reagents or side reactions associated with other routes. The overall workflow involves the reduction of 2-(3,5-dichlorophenyl)acetic acid to the intermediate alcohol, followed by a mild oxidation to yield the target aldehyde.

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-(3,5-Dichlorophenyl)acetaldehyde?

The most frequently cited and robust method is a two-step process starting from 2-(3,5-dichlorophenyl)acetic acid.[1]

-

Reduction: The carboxylic acid is first reduced to 2-(3,5-dichlorophenyl)ethanol. Borane tetrahydrofuran complex (BMS or B-THF) is an excellent choice for this transformation as it is highly selective for carboxylic acids and generally does not reduce other functional groups that might be present.

-

Oxidation: The resulting primary alcohol is then oxidized to the aldehyde. For this step, mild oxidation agents are crucial to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a preferred reagent because it operates under neutral conditions at room temperature, minimizing side reactions and preserving the sensitive aldehyde product.[1]

Q2: My overall yield is consistently low. What are the most likely causes?

Low overall yield is typically a cumulative issue from both the reduction and oxidation steps. The most common culprits are:

-

Incomplete Reactions: Failure to drive either the reduction or oxidation to completion. This requires careful monitoring by Thin Layer Chromatography (TLC).

-

Over-oxidation: During the second step, using an overly aggressive oxidizing agent or harsh conditions will convert the desired aldehyde into the starting carboxylic acid, directly impacting yield.

-

Product Instability: Phenylacetaldehydes can be unstable. They are susceptible to polymerization, especially under acidic or basic conditions, and can oxidize to the carboxylic acid upon prolonged exposure to air.

-

Purification Losses: The product can be lost during aqueous workups or if distillation is attempted at too high a temperature. Column chromatography is generally the preferred method for purification.

Q3: How should I handle and store the final 2-(3,5-Dichlorophenyl)acetaldehyde product?

Due to the inherent reactivity of aldehydes, proper handling and storage are critical to maintain purity.

-

Atmosphere: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.

-

Temperature: Keep the product at a low temperature, preferably in a freezer (-20°C), to slow down potential degradation or polymerization pathways.[2]

-

Purity: Ensure the product is free of acidic or basic impurities from the workup, as these can catalyze decomposition. If necessary, filter the product through a short plug of neutral alumina or silica gel before storage.

Troubleshooting Guide: Navigating Common Experimental Issues

This section provides a problem-cause-solution framework for specific issues you may encounter.

Caption: Common problem areas in the synthesis workflow.

Issue 1: Low yield in the reduction of 2-(3,5-dichlorophenyl)acetic acid.

-

Possible Cause: Incomplete reaction due to inactive borane reagent.

-

Expert Insight: Borane-THF is sensitive to moisture and can degrade over time. If the reagent is old or has been improperly stored, its effective concentration will be lower than stated.

-

Troubleshooting Steps:

-

Use a fresh bottle of borane-THF or titrate the existing solution to determine its molarity.

-

Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).

-

Monitor the reaction by TLC. The spot corresponding to the carboxylic acid starting material (which typically streaks on a silica plate) should be completely consumed and replaced by the more mobile alcohol spot.

-

-

-

Possible Cause: Difficult workup leading to product loss.

-

Expert Insight: The quench of a borane reaction can form boron salts that emulsify or trap the product. A careful and patient workup is essential.

-

Troubleshooting Steps:

-

Quench the reaction slowly at 0°C with methanol, which helps to break down the borate complexes.

-

Follow with an aqueous wash (e.g., 1M HCl or saturated ammonium chloride) to fully hydrolyze the salts.

-

If emulsions form, add brine (saturated NaCl solution) and allow the mixture to stand. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) are recommended.

-

-

Issue 2: Low yield or multiple products in the oxidation of 2-(3,5-dichlorophenyl)ethanol.

-

Possible Cause: Over-oxidation to the carboxylic acid.

-

Expert Insight: This is the most common side reaction in aldehyde synthesis. While Dess-Martin Periodinane (DMP) is mild, leaving the reaction for an excessive amount of time or running it at elevated temperatures can lead to the formation of the carboxylic acid byproduct.

-

Troubleshooting Steps:

-

Strictly monitor the reaction by TLC (staining with potassium permanganate can help visualize the alcohol, which will disappear upon completion). The reaction is often complete within 1-2 hours at room temperature.[1]

-

Do not let the reaction run overnight unless you have previously established that it is safe to do so for this specific substrate.

-

Ensure you are not using a chromium-based oxidant (like PCC or PDC) under wet conditions, as this is known to promote over-oxidation.

-

-

-

Possible Cause: Incomplete reaction due to degraded DMP.

-

Expert Insight: DMP is highly sensitive to moisture and will decompose, losing its oxidizing power. It should be stored in a desiccator.

-

Troubleshooting Steps:

-

Use DMP from a freshly opened bottle or a properly stored batch.

-

Ensure the reaction solvent (typically dichloromethane) is anhydrous.

-

If the reaction stalls, a small additional charge of DMP can be added, but be cautious of adding a large excess, which can complicate purification.

-

-

-

Possible Cause: Aldehyde degradation or side reactions.

-

Expert Insight: The aldehyde product can undergo self-condensation (an aldol reaction) if exposed to acidic or basic conditions during workup.

-

Troubleshooting Steps:

-

The standard DMP workup involves quenching with sodium thiosulfate in a saturated sodium bicarbonate solution. Ensure the quench is performed efficiently to neutralize the acetic acid byproduct from the DMP.

-

Keep all workup and purification steps as close to neutral pH as possible.

-

Proceed with purification (e.g., column chromatography) immediately after the workup is complete.

-

-

Issue 3: The final product is impure after column chromatography.

-

Possible Cause: Co-elution of the product with the starting alcohol.

-

Expert Insight: The aldehyde and its parent alcohol often have similar polarities, which can make separation by chromatography challenging.

-

Troubleshooting Steps:

-

Optimize your TLC solvent system before running the column. You should aim for a ΔRf of at least 0.2 between the alcohol and the aldehyde. A solvent system of ethyl acetate/hexanes is a good starting point.

-

Use a high-quality silica gel and pack the column carefully to ensure good separation.

-

Run the column with a shallow gradient or isocratically with the optimized solvent system. Collect small fractions and analyze them by TLC before combining.

-

-

-

Possible Cause: Presence of non-UV active impurities.

-

Expert Insight: Byproducts from the reagents (e.g., iodosobenzoic acid from DMP) may not be visible under a UV lamp but can contaminate the product.

-

Troubleshooting Steps:

-

The standard DMP workup is designed to remove these byproducts. Ensure the quench with Na₂S₂O₃/NaHCO₃ is thorough.

-

If impurities persist, a second purification or washing step may be necessary.

-

Characterize your final product thoroughly using ¹H NMR and mass spectrometry to confirm its purity and identity.

-

-

Comparative Data

Table 1: Comparison of Common Oxidation Reagents for the Alcohol-to-Aldehyde Step

| Reagent | Typical Conditions | Pros | Cons |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-3h | Mild, neutral pH, high yield, reliable.[1] | Moisture sensitive, expensive, stoichiometric waste. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp, 2-4h | Readily available, effective for many primary alcohols. | Acidic, can promote side reactions, chromium waste is toxic. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C | Very mild, high yields, good for sensitive substrates. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |

Detailed Experimental Protocols

Protocol 1: Reduction of 2-(3,5-Dichlorophenyl)acetic acid

-

To a flame-dried round-bottom flask under an argon atmosphere, add 2-(3,5-dichlorophenyl)acetic acid (1.0 eq).

-

Dissolve the acid in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-THF complex (1.0 M solution in THF, approx. 1.2 eq) dropwise via syringe.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(3,5-dichlorophenyl)ethanol, which can often be used in the next step without further purification.

Protocol 2: Dess-Martin Oxidation to 2-(3,5-Dichlorophenyl)acetaldehyde

-

To a dry round-bottom flask under an argon atmosphere, add the crude 2-(3,5-dichlorophenyl)ethanol (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂, approx. 0.1 M).

-

Add Dess-Martin periodinane (1.2 eq) in one portion.

-

Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Upon completion, dilute the reaction with CH₂Cl₂ and quench by pouring it into a vigorously stirred mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

-

Stir until the organic layer becomes clear.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with saturated NaHCO₃, then with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

-

Zhang, Y., et al. (2015). Journal of Medicinal Chemistry, 58(15), 5942-5949. [Link]

- Google Patents. (CN102992974A). Synthesis method of 2,4-dichlorophenyl acetaldehyde.

-

Sciencemadness Discussion Board. Acetaldehyde synthesis. [Link]

Sources

Stability and storage conditions for 2-(3,5-Dichlorophenyl)acetaldehyde

Topic: Stability, Storage, and Handling Protocols

CAS Number: 109346-95-4 (Typical) | Molecular Formula: C₈H₆Cl₂O | MW: 189.04 g/mol

Emergency Triage: Immediate Actions Upon Receipt

Status: You have just received the shipment.

| Do This Immediately | Do NOT Do This |

| Inspect: Check for a "wet" or viscous appearance if it is supposed to be a solid, or precipitate if it is a liquid. | Do NOT leave on the benchtop while reading the manual. |

| Seal: Ensure the cap is tight and taped (Parafilm/Teflon). | Do NOT open the bottle until you are ready to use it. |

| Cold Storage: Move immediately to -20°C (Freezer) . | Do NOT store with strong oxidizers or bases.[1][2] |

| Inert Gas: If the seal is broken, purge with Argon or Nitrogen before re-sealing. | Do NOT store in a standard refrigerator (4°C) for >1 week. |

Deep Dive: The Chemistry of Instability